2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
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Overview
Description
2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrazolo[1,5-a]pyridine core, which is known for its biological activity, and a 4-fluorophenylthio group, which can influence its chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves multiple steps:
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Formation of the Pyrazolo[1,5-a]pyridine Core: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting with a pyridine derivative and a hydrazine compound, the cyclization can be facilitated by heating in the presence of a catalyst.
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Introduction of the 4-Fluorophenylthio Group: : This step often involves the nucleophilic substitution of a halogenated precursor with a thiol derivative. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol and enhance its nucleophilicity.
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Acetylation: : The final step involves the acetylation of the intermediate compound to introduce the acetamide group. This can be done using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve the use of continuous flow reactors to ensure consistent reaction conditions and the use of automated purification systems to isolate the final product efficiently.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the nitro groups or other reducible functionalities in the molecule. Typical reducing agents include sodium borohydride or lithium aluminum hydride.
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Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate, pyridine.
Acylating Agents: Acetic anhydride, acetyl chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry
In chemistry, 2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The pyrazolo[1,5-a]pyridine core is known for its activity against various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological pathways makes it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyridine core can bind to enzymes or receptors, modulating their activity. The 4-fluorophenylthio group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
- 2-((4-bromophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
- 2-((4-methylphenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
Uniqueness
Compared to its analogs, 2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-pyrazolo[1,5-a]pyridin-5-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c16-11-1-3-14(4-2-11)21-10-15(20)18-12-6-8-19-13(9-12)5-7-17-19/h1-9H,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMINJIKGRGGANX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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